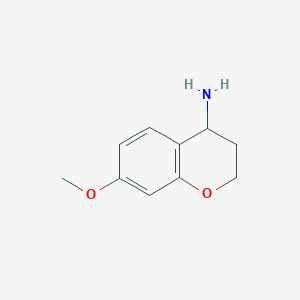

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine

Description

7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine is a benzopyran-derived compound featuring a methoxy group at the 7-position and an amine substituent at the 4-position of the dihydrobenzopyran scaffold. For example, 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride (a ketone analogue) was synthesized via a multi-step route starting from p-hydroxyanisole, achieving a total yield of 43.4% . This intermediate is critical for dopamine D3 receptor agonists like PD128907, highlighting the pharmacological relevance of the benzopyran-4-amine framework .

The methoxy group at position 7 likely enhances electronic effects on the aromatic ring, influencing reactivity and binding interactions in biological systems. Substitutions on the benzopyran core (e.g., halogens, alkyl groups, or additional heterocycles) significantly modulate physicochemical properties and bioactivity.

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCMZVXMWWKKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802037-18-9 | |

| Record name | 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine, also known as a benzopyran derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural representation can be summarized as follows:

- Molecular Formula : C₁₀H₁₃NO₂

- SMILES Notation : COC1=CC2=C(C=C1)C(CCO2)N

- InChI Key : RKCMZVXMWWKKAH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's mode of action includes:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase and butyrylcholinesterase.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, affecting processes like cell proliferation and differentiation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzopyran derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 7.84 - 16.2 |

| MDA-MB-231 | 7.84 - 16.2 |

| U-87 MG | 7.84 - 16.2 |

The presence of hydroxyl groups in the structure enhances binding interactions with estrogen receptors, contributing to its anticancer activity .

Antioxidant and Anti-inflammatory Properties

Research indicates that benzopyran derivatives possess antioxidant properties that can mitigate oxidative stress by scavenging free radicals and reducing inflammation . These effects are crucial for preventing cellular damage associated with chronic diseases.

Case Studies

A notable case study involved the evaluation of the compound's effects on human melanoma cells, where it exhibited a substantial reduction in cell viability compared to untreated controls. The study reported an IC50 value significantly lower than that of standard chemotherapeutic agents.

Biochemical Pathways and Effects

The interaction of this compound with biochemical pathways can lead to:

- Activation of Apoptosis : By modulating specific signaling pathways, the compound can induce programmed cell death in cancer cells.

- Influence on Metabolic Processes : It has been shown to affect carbohydrate and lipid metabolism by interacting with relevant enzymes.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Research indicates that compounds related to 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine exhibit strong antioxidant activities. This property is crucial for developing drugs targeting oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Neuropharmacological Effects

Studies have shown that derivatives of benzopyran can interact with serotonin receptors, suggesting potential anxiolytic effects. For instance, certain substituted derivatives have demonstrated high affinity for the 5-HT_1A and 5-HT_7 receptors, which are crucial targets in the treatment of anxiety and depression . The compound's structure allows for modifications that may enhance its efficacy in these therapeutic areas.

Anticancer Activity

Recent investigations into the anticancer properties of benzopyran derivatives have revealed promising results. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism of action is hypothesized to involve the inhibition of cell proliferation through interactions with estrogen receptors .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several chemical pathways, including palladium-mediated cross-coupling reactions. This versatility in synthesis allows for the introduction of various substituents that can enhance its biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 7-Methoxy-chroman-4-carboxylic acid | Chroman | Contains a carboxylic acid instead of an amine |

| 7-Methoxy-flavone | Flavonoid | Exhibits strong antioxidant properties |

| 3,4-Dihydroxyflavone | Flavonoid | Known for anti-inflammatory effects |

The distinct combination of functional groups in this compound may impart unique biological activities compared to these related compounds.

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

- Study on Antioxidant Activity : A study demonstrated that benzopyran derivatives could significantly reduce oxidative stress markers in cellular models, indicating their potential as therapeutic agents against oxidative damage .

- Neuropharmacological Investigation : Research involving substituted benzopyrans showed promising anxiolytic effects through their interaction with serotonin receptors, paving the way for future drug development targeting anxiety disorders .

- Anticancer Evaluation : A systematic evaluation of various benzopyran derivatives highlighted their anticancer potential, with specific compounds exhibiting IC50 values in the low micromolar range against multiple cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key analogues of 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine, emphasizing substituent variations, molecular properties, and synthesis

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., Cl, F) increase molecular polarity and may enhance binding to hydrophobic pockets in biological targets. For example, the dichloro derivative (6,7-Cl₂) has a higher molecular weight (218.09 g/mol) and distinct safety profiles compared to the methoxy analogue .

- Electron-Donating Groups (EDGs): Methoxy (OCH₃) and alkyl (CH₃, C₂H₅) groups improve solubility in organic solvents and modulate aromatic ring electron density. Ethyl-substituted derivatives (e.g., (4R)-6-ethyl) exhibit higher molecular weights due to alkyl chain extension .

- Chirality: Enantiomeric forms (e.g., (4R)-6-ethyl vs.

Pharmacological Relevance

- The benzopyran-4-amine core is a privileged structure in CNS drug discovery. For instance, the 6-methoxy ketone derivative is critical for dopamine D3 agonists , while halogenated analogues may target ion channels or GPCRs.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine typically proceeds through:

- Construction or modification of the benzopyran ring system.

- Introduction or transformation of functional groups at key positions (notably the amino group at C-4).

- Use of reduction, substitution, and cyclization reactions to achieve the target amine.

Key Preparation Routes

From 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde via Reductive Amination

One common approach starts with the corresponding 4-carbaldehyde derivative (7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde), which can be synthesized by the Vilsmeier–Haack formylation reaction on the benzopyran ring. This aldehyde is then subjected to reductive amination to install the amino group at C-4.

- Formylation : The Vilsmeier–Haack reaction uses phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 4-position of the benzopyran ring.

- Reductive amination : The aldehyde is reacted with ammonia or an amine source in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation (e.g., Pd/C in methanol) to yield the 4-amine.

This route is advantageous due to the straightforward conversion of the aldehyde to the amine and the availability of the starting benzopyran aldehyde.

Direct Amination of 3,4-Dihydro-2H-1-benzopyran-4-one Derivatives

Another approach involves starting from 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, which undergoes nucleophilic substitution or addition with amine nucleophiles.

- The ketone at C-4 is treated with ammonia or primary/secondary amines under conditions favoring amination, sometimes involving cyanide ions as catalysts or intermediates.

- Subsequent reduction steps using lithium aluminum hydride or borane complexes convert intermediates to the desired amine.

This method often requires careful control of reaction conditions to avoid side reactions and to achieve high yields.

Palladium-Catalyzed Amination and Carbonylation

Advanced synthetic routes employ palladium-catalyzed cross-coupling reactions to introduce amino substituents on the benzopyran ring.

- For example, palladium-catalyzed carbonylation of trifluoromethanesulfonate (triflate) derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran allows for selective substitution at the 5-position or other ring positions, which can be adapted to install or modify the amino group at C-4.

- Buchwald–Hartwig amination protocols have been used to introduce aryl amine groups on related benzopyran scaffolds, which can be modified to prepare 4-amino derivatives.

These methods are highly selective and allow for functional group tolerance but require specialized catalysts and ligands.

Detailed Experimental Protocols and Yields

Research Findings on Preparation Efficiency and Selectivity

- The Vilsmeier–Haack formylation is a reliable and high-yielding method to introduce the aldehyde group at the 4-position, which is a key intermediate for further amination.

- Reductive amination using catalytic hydrogenation (Pd/C) offers better chemoselectivity and cleaner conversion to the amine than chemical reductants like sodium borohydride, which can sometimes lead to side products.

- The use of cyanide ions in the amination of 3,4-dihydro-2H-1-benzopyran-4-one derivatives is effective but requires careful handling due to toxicity.

- Palladium-catalyzed carbonylation and Buchwald–Hartwig amination provide routes to diversify the amino substituents and introduce complex aryl groups, expanding the scope of derivatives accessible from this scaffold.

- Enantioselective synthesis methods have been reported for related amino-benzopyran compounds, which can be adapted for the 7-methoxy derivative to obtain enantiopure products, important for biological activity studies.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine, and how can reaction yields be optimized?

- Methodological Answer :

-

Step 1 : Start with a benzopyran scaffold functionalized with a methoxy group at the 7-position. Use reductive amination or nucleophilic substitution to introduce the amine group at the 4-position .

-

Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) using factorial design to evaluate interactions between variables. For example, a 2² factorial design can assess temperature (25–60°C) and solvent (THF vs. DMF) effects on yield .

-

Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 40–70%, depending on substituent steric effects .

Table 1 : Example Reaction Optimization Parameters

Variable Range Tested Impact on Yield Temperature 25°C vs. 60°C Higher temp → faster kinetics but potential decomposition Solvent THF vs. DMF Polar aprotic solvents (DMF) favor amine nucleophilicity Catalyst Pd/C vs. Raney Ni Pd/C shows higher selectivity for benzopyran systems

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/particulates .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Keep away from strong acids/bases due to amine reactivity .

- Spill Management : Absorb spills with vermiculite or sand. Neutralize residues with dilute acetic acid (for basic byproducts) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives of this compound for biological activity studies?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites. The methoxy group at C7 and amine at C4 are key targets for functionalization .

- Step 2 : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., GPCRs or kinases). Prioritize substituents with favorable binding energies (ΔG < -8 kcal/mol) .

- Step 3 : Validate predictions via synthesis and in vitro assays. Cross-reference computational results with experimental IC₅₀ values to refine models .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

-

Step 1 : Confirm sample purity via HPLC (>95%) and elemental analysis. Impurities (e.g., residual solvents) can distort NMR signals .

-

Step 2 : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw NMR simulations). Discrepancies may arise from conformational flexibility or solvent effects .

-

Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the amine proton (NH) may show variable coupling depending on pH .

Table 2 : Key NMR Assignments (CDCl₃, 400 MHz)

Proton Position δ (ppm) Multiplicity Notes C4-NH 1.8–2.2 Broad singlet Exchanges with D₂O C7-OCH₃ 3.72 Singlet Confirmed by DEPT-135 Aromatic H 6.5–7.1 Multiplet Coupling constants (J=8 Hz) indicate para-substitution

Q. What advanced techniques are recommended for studying the stability and degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Step 1 : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via UPLC-MS to identify breakdown products (e.g., oxidative deamination or ring-opening) .

- Step 2 : Use pH-rate profiling (pH 1–13) to determine hydrolysis kinetics. Amine protonation at low pH increases susceptibility to nucleophilic attack .

- Step 3 : Isolate degradation products and characterize via X-ray crystallography or HRMS. Compare with synthetic standards to confirm structures .

Training and Compliance

Q. What training modules are essential for graduate students handling this compound in interdisciplinary research?

- Methodological Answer :

- Module 1 : Advanced synthetic organic chemistry (e.g., inert atmosphere techniques, catalysis) .

- Module 2 : Computational chemistry tools (Gaussian, AutoDock) for rational design .

- Module 3 : Safety certification (OSHA-compliant courses on acute toxicity management) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.